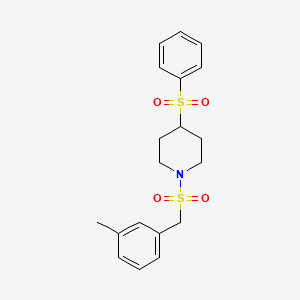

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Description

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine (CAS: 1448124-32-0) is a bis-sulfonylated piperidine derivative with the molecular formula C₁₉H₂₃NO₄S₂ and a molecular weight of 393.5 g/mol . Its structure features dual sulfonyl groups: one attached to a 3-methylbenzyl moiety and the other to a phenyl ring, both linked to a piperidine core. While its pharmacological profile remains underexplored in the provided evidence, structural analogs suggest possible applications in targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Properties

IUPAC Name |

4-(benzenesulfonyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-16-6-5-7-17(14-16)15-25(21,22)20-12-10-19(11-13-20)26(23,24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMPWXWJJMVJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or alcohols replace the sulfonyl group, forming new derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl groups and formation of corresponding acids or alcohols.

Scientific Research Applications

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonyl-containing compounds with biological molecules.

Industry: Used in the production of materials with specific properties, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with molecular targets through its sulfonyl and piperidine groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Sulfonylated Piperidines

N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (Compound 9)

- Molecular Formula : C₁₆H₁₇N₃O₆S

- Key Features : A 4-nitrophenylsulfonyl group linked to a hydroxypiperidine core, with a 5-nitrofuran carboxamide substituent.

- Synthesis : Sequential sulfonylation, reduction, and amidation steps .

- Activity : Reported as a selective apoptotic CHOP pathway activator, highlighting the role of sulfonamides in modulating cellular stress responses .

- Comparison: Unlike the dual sulfonyl groups in the target compound, Compound 9’s mono-sulfonyl structure may limit its binding avidity but enhance solubility due to the polar hydroxypiperidine group.

4-(Phenylsulfonyl)piperidine Derivatives

- Example : 1-(2-(2,4-Difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine (Compound 12) .

- Key Features : A phenylsulfonyl group with N-alkyl substitutions (e.g., difluorophenyl ethyl).

- Activity: High-affinity 5-HT₂A receptor antagonists. Bioavailability was improved by introducing 4-cyano or 4-carboxamido groups on the phenyl ring .

Bis-Sulfonylated and Heterocyclic Derivatives

1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine

- Molecular Formula : C₁₅H₁₆ClFN₂O₂S

- Key Features : A chloro-fluorophenylsulfonyl group and a pyrrole substituent on the piperidine ring .

- Comparison: The electron-withdrawing Cl and F groups may enhance receptor binding compared to the target compound’s 3-methylbenzyl group.

1-(4-Methoxy-3-methylbenzenesulfonyl)piperidine

Substituent Impact on Bioactivity

highlights substituent effects on biological activity in sulfonylated piperidines:

| Substituent | Example Compound | Activity Notes |

|---|---|---|

| Phenylsulfonyl | Piperidine, 1-(phenylsulfonyl) | Baseline affinity |

| p-Tolylsulfonyl | Piperidine, 1-(p-tolylsulfonyl) | Enhanced lipophilicity |

| p-Bromophenylsulfonyl | Piperidine, 1-(p-bromophenylsulfonyl) | Increased halogen bonding |

| 3-Methylbenzyl + Phenylsulfonyl | Target compound | Potential dual binding modes |

The target compound’s dual sulfonyl groups may synergistically enhance receptor interaction or enzyme inhibition, though this requires empirical validation.

Biological Activity

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Its unique structural features, including the presence of sulfonyl groups, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 396.48 g/mol

The presence of two sulfonyl groups is significant for its biological activity, as sulfonamides are known for various pharmacological properties.

Biological Activity Overview

Research into the biological activity of piperidine derivatives has shown promising results in various fields, including:

- Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Piperidine derivatives have been studied for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

- Anticancer Properties : Several studies indicate that piperidine derivatives possess anticancer properties, potentially acting through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigating the anticancer properties of piperidine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The compounds were shown to increase early and late apoptotic markers significantly, indicating their potential as therapeutic agents against cancer .

Q & A

Q. Key Considerations :

- Control reaction temperatures to minimize side reactions (e.g., hydrolysis of sulfonyl chlorides).

- Monitor reaction progress using TLC or LC-MS to ensure stepwise completion .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Discrepancies in NMR data often arise from conformational flexibility or solvent effects. Strategies include:

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect restricted rotation in sulfonyl groups, which may split signals at lower temperatures .

- Computational Validation : Compare experimental and NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-311+G(d,p)) to confirm assignments .

- Crystallographic Confirmation : Single-crystal X-ray diffraction provides unambiguous structural validation, resolving ambiguities in substituent orientation .

Example : A 2020 study resolved conflicting NMR signals for a related sulfonylated piperidine by identifying a minor rotameric form through 2D NOESY experiments .

Basic: What analytical techniques are essential for characterizing purity and structure?

Methodological Answer:

- HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- Elemental Analysis (EA) : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

- FT-IR Spectroscopy : Validate sulfonyl group presence via asymmetric S=O stretches at 1350–1300 cm and symmetric stretches at 1160–1120 cm .

Note : Differential Scanning Calorimetry (DSC) can assess thermal stability and polymorphic forms .

Advanced: What strategies optimize regioselectivity during sulfonation of the piperidine ring?

Methodological Answer:

Regioselectivity challenges arise due to competing reactivity at the 1- and 4-positions. Approaches include:

- Protecting Groups : Temporarily block the 4-position with a tert-butoxycarbonyl (Boc) group before introducing the 3-methylbenzylsulfonyl moiety. Subsequent deprotection allows selective 4-position sulfonation .

- Steric Control : Use bulky bases (e.g., DIPEA) to favor sulfonation at the less hindered 1-position .

- Catalytic Methods : Palladium-mediated C–H activation can direct sulfonyl groups to specific positions, though this requires optimization for piperidine systems .

Case Study : A 2021 study achieved 92% regioselectivity for 4-position sulfonation using a Boc-protected intermediate and low-temperature (−20°C) conditions .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Methodological Answer:

- Shake-Flask Method : Dissolve the compound in DMSO (stock solution), then dilute into PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Centrifuge at 15,000 × g for 10 min and quantify supernatant via UV-Vis spectroscopy (λ = 254 nm) .

- Calculated LogP : Use software (e.g., MarvinSketch) to estimate partition coefficients. Experimental LogP values for similar sulfonylated piperidines range from 2.1–3.5, indicating moderate lipid solubility .

Application Note : Solubility in aqueous buffers is critical for biological assays; sonication or co-solvents (e.g., cyclodextrins) may enhance dispersion .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The sulfonyl groups deactivate the piperidine ring, reducing nucleophilicity. This necessitates stronger coupling conditions (e.g., Pd(OAc)/XPhos at 110°C) for Suzuki-Miyaura reactions .

- Ortho Effects : The 3-methylbenzyl group introduces steric hindrance, slowing meta-substitution but favoring para-functionalization in aromatic systems .

Data Contradiction Analysis : A 2019 study reported conflicting yields (45% vs. 72%) for Buchwald-Hartwig amination, attributed to variations in palladium catalyst loading (2 mol% vs. 5 mol%) and degassing protocols .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (GHS Category 2).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Storage : Store at 2–8°C under nitrogen in amber vials to prevent degradation; shelf life is typically 12–18 months .

Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.